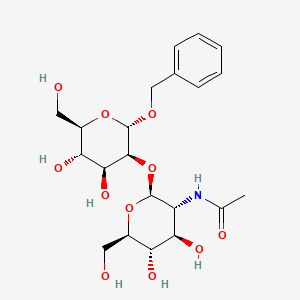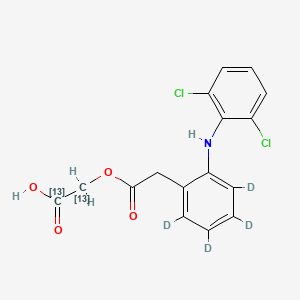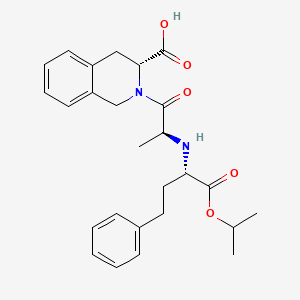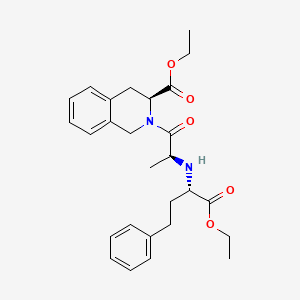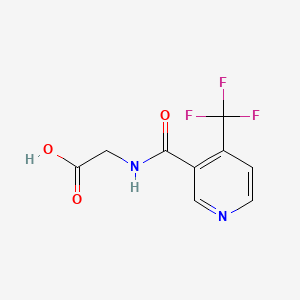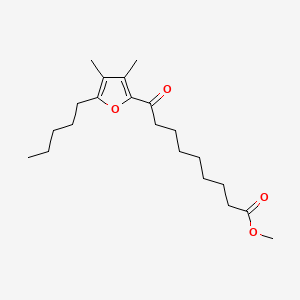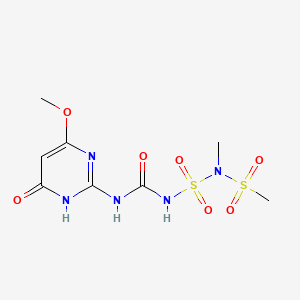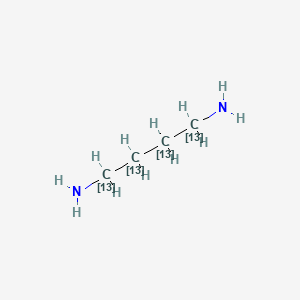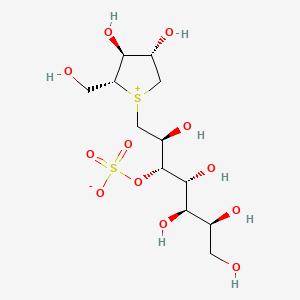
Kotalanol
Vue d'ensemble
Description
Kotalanol is a potent natural α-glucosidase inhibitor isolated from the roots and stems of the plant Salacia reticulata, which is traditionally used in Ayurvedic medicine for the treatment of diabetes. This compound has a unique thiosugar sulfonium sulfate structure and exhibits significant antidiabetic properties by inhibiting the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose .
Mécanisme D'action
Target of Action
Kotalanol is a potent natural α-glucosidase inhibitor . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and it is a primary target of this compound . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a common issue in diabetes .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . This compound has been found to show more potent inhibitory activity against sucrase, a type of α-glucosidase, than other inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway. By inhibiting α-glucosidase, this compound prevents the breakdown of complex carbohydrates into glucose . This action reduces postprandial blood glucose levels, which is beneficial for managing diabetes .
Pharmacokinetics
As a natural compound isolated from the roots and stems of salacia reticulata, a plant used in traditional ayurvedic medicine, it is likely that this compound is absorbed and metabolized in ways similar to other plant-derived compounds .
Result of Action
The molecular effect of this compound’s action is the inhibition of α-glucosidase, which leads to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . On a cellular level, this can help prevent the cellular damage caused by high blood glucose levels, such as oxidative stress .
Analyse Biochimique
Biochemical Properties
Kotalanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The active phyto-compounds Salacinol and this compound along with nine other sugar-related components were isolated from the water-soluble portion .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of kotalanol involves several steps, starting from readily available sugars. One of the key steps includes the formation of a thiosugar sulfonium intermediate, which is then converted into this compound through a series of chemical reactions. The synthetic route typically involves the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on optimizing the yield and purity of the compound. The process involves the extraction of this compound from the plant Salacia reticulata, followed by purification using chromatographic techniques. Advances in biotechnological methods are also being explored to enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Kotalanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound analogs .
Applications De Recherche Scientifique
Kotalanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiosugar chemistry and sulfonium ion reactivity.
Biology: Investigated for its role in inhibiting carbohydrate-hydrolyzing enzymes and its potential as a dietary supplement for managing blood sugar levels.
Medicine: Explored for its antidiabetic properties and potential use in developing new therapeutic agents for diabetes management.
Comparaison Avec Des Composés Similaires
Kotalanol is unique among α-glucosidase inhibitors due to its thiosugar sulfonium sulfate structure. Similar compounds include:
Salacinol: Another potent α-glucosidase inhibitor isolated from Salacia reticulata, with a similar mechanism of action but different structural features.
Neothis compound: A related compound with a slightly different thiosugar structure, exhibiting similar antidiabetic properties.
Acarbose: A clinically used α-glucosidase inhibitor with a different chemical structure but similar therapeutic effects
This compound stands out due to its higher potency and unique structural features, making it a valuable compound for further research and development in the field of diabetes management .
Propriétés
IUPAC Name |
[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXVFDVAGCPBS-GTEYUELZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655282 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-07-3 | |
| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


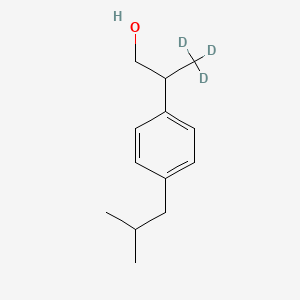
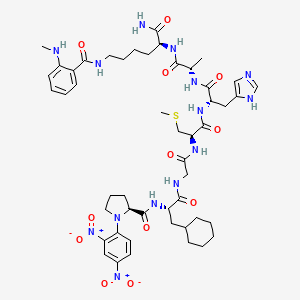
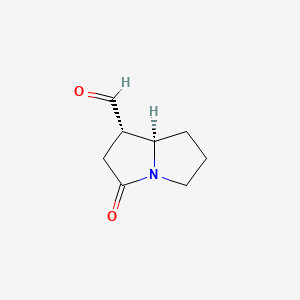
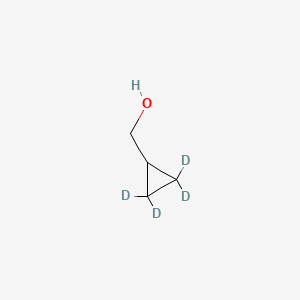
![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)
